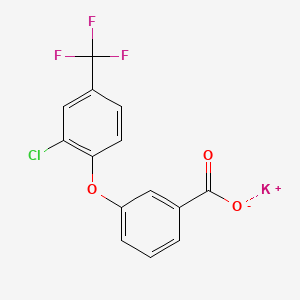
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves a multi-step process. One common method includes the following steps :
Etherification: 3,4-dichlorobenzotrifluoride is reacted with a suitable phenol derivative in the presence of a base to form the intermediate ether compound.
Salt Formation: The intermediate ether is then subjected to a salt-forming reaction using a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent.
Acidification: Finally, the etherate is acidified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: The phenoxybenzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the phenoxybenzoate moiety .
Scientific Research Applications
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: The parent acid form of the compound.
Trifluoromethylphenoxybenzoates: A class of compounds with similar structural features but varying substituents on the phenoxybenzoate moiety.
Uniqueness
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the potassium salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
72252-48-3 |
|---|---|
Molecular Formula |
C14H7ClF3KO3 |
Molecular Weight |
354.75 g/mol |
IUPAC Name |
potassium;3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C14H8ClF3O3.K/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20;/h1-7H,(H,19,20);/q;+1/p-1 |
InChI Key |
VAZYMILEEQHBII-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



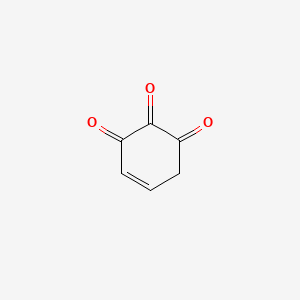
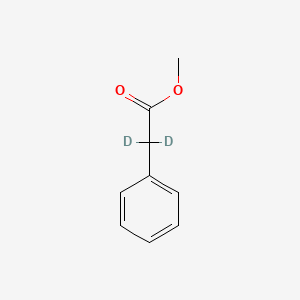

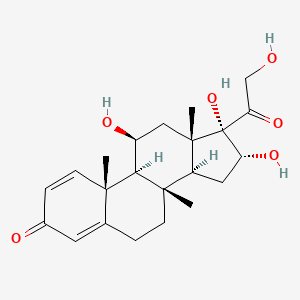

![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)
![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)

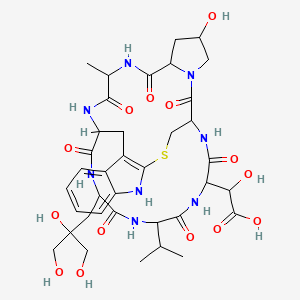
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)


